Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate
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Overview
Description
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethyl 3-bromopropionate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound is structurally similar and is used in the preparation of potent analgesic compounds.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound, used in the synthesis of various chemical intermediates.
Uniqueness
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate is unique due to its specific ester functional group, which allows for diverse chemical modifications and applications in different fields of research and industry.
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C13H22O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h11H,2-10H2,1H3 |
InChI Key |
NOPBTMWPSRPLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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